

Application Notes and Protocols for α,β -Trehalose as a Food Additive and Sweetener

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Compound of Interest

Compound Name: *alpha,beta-Trehalose*

Cat. No.: *B3145908*

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Disclaimer: The majority of commercially available and studied trehalose is the α,α -isomer. Information specifically on α,β -trehalose (neotrehalose) is scarce, as it is not typically isolated from living organisms.[1][2] The following application notes and protocols are based on the well-documented properties of trehalose (α,α -trehalose) and general methodologies for sweetener evaluation, which would be applicable to the study of α,β -trehalose.

Application Notes

Introduction

Trehalose is a naturally occurring disaccharide composed of two glucose units. It is found in various organisms, including bacteria, fungi, plants, and invertebrates.[2][3] Commercially, it is produced from starch.[4] While several isomers exist, α,α -trehalose is the most common. α,β -trehalose is another stereoisomer.[1] Trehalose is utilized in the food industry as a sweetener, stabilizer, and texturizer.[5][6] Its unique properties, such as high heat stability and a low glycemic index, make it a versatile food additive.[2][4]

Physicochemical Properties

Trehalose exhibits several properties that are advantageous in food and pharmaceutical applications:

- **Sweetness Profile:** Trehalose has approximately 45-50% the sweetness of sucrose.[1][7] Its sweetness perception decreases more rapidly at lower concentrations compared to sucrose. [1]

- **Stability:** It is highly resistant to acid hydrolysis and stable at high temperatures, making it suitable for baked goods and other processed foods.[\[1\]](#)[\[4\]](#)
- **Non-reducing Sugar:** As a non-reducing sugar, trehalose does not participate in Maillard browning reactions or glycation of proteins.[\[2\]](#)
- **Freezing Point Depression:** It is effective in lowering the freezing point of foods, which is beneficial in frozen products like ice cream.[\[1\]](#)
- **Moisture Retention:** Trehalose has excellent hydration capabilities, helping to maintain moisture and prevent damage from freezing or dehydration in food products.[\[6\]](#)[\[8\]](#)

Applications in Food and Drug Development

The unique characteristics of trehalose lend it to a variety of applications:

- **Food Industry:**
 - **Bakery and Confectionery:** Used as a texturizer and stabilizer.[\[5\]](#)
 - **Beverages:** Incorporated into fruit juices and other drinks.[\[4\]](#)
 - **Frozen Foods:** Helps maintain texture during freezing and thawing.[\[1\]](#)
 - **Sweetener:** Provides a mild sweetness without the intense sweetness of sucrose.[\[7\]](#)
- **Drug Development:**
 - **Stabilizer:** Its cryoprotectant and vitrification properties make it useful for stabilizing proteins, and other biomolecules during freeze-drying and storage.[\[2\]](#)
 - **Excipient:** Can be used as a drug excipient due to its stabilizing properties.[\[2\]](#)
 - **Neuroprotection:** Research suggests trehalose may have neuroprotective effects by inducing autophagy.[\[1\]](#)[\[9\]](#)

Metabolic and Signaling Pathways

In humans, trehalose is metabolized in the small intestine by the enzyme trehalase, which hydrolyzes it into two glucose molecules.[\[2\]](#)[\[5\]](#) These glucose molecules are then absorbed into the bloodstream.[\[2\]](#) Trehalose is known to have a lower glycemic index compared to glucose, resulting in a slower and lower rise in blood sugar levels.[\[7\]](#)[\[10\]](#)

Recent studies have indicated that trehalose can influence cellular signaling pathways. Notably, it has been shown to induce autophagy, a cellular process for clearing damaged components, independently of the mTOR pathway.[\[9\]](#) This is thought to occur through the activation of the transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy.[\[9\]](#)[\[11\]](#)

Quantitative Data Summary

Table 1: Physicochemical Properties of Trehalose

Property	Value	References
Molar Mass	342.30 g/mol	[12]
Sweetness (relative to sucrose)	~45-50%	[1] [7]
Glycemic Index (GI)	38	[7]
Caloric Content (dihydrate form)	~90% of sucrose	[1]
Melting Point (anhydrous)	203 °C	[1]

Table 2: Applications of Trehalose in Various Industries

Industry	Application	Benefit	References
Food	Sweetener, Texturizer, Stabilizer	Mild sweetness, improved texture and stability	[5] [6]
Frozen Desserts	Freezing point depression, texture preservation	[1]	
Baked Goods	Heat stability, moisture retention	[4] [8]	
Pharmaceutical	Biologic Stabilizer	Protection of proteins and cells during cryopreservation	[2]
Excipient	Inert filler with stabilizing properties	[2]	
Cosmetics	Moisturizer	Hydration and protection of skin cells	[8]

Experimental Protocols

Protocol for Sensory Evaluation of Sweetness

This protocol is designed to determine the sweetness intensity of α,β -trehalose relative to sucrose.

Objective: To quantify the perceived sweetness of α,β -trehalose solutions at various concentrations.

Materials:

- α,β -Trehalose
- Sucrose (analytical grade)
- Distilled water

- 50 mL beakers
- Graduated cylinders
- Stirring rods

Procedure:

- Panelist Selection and Training: Select and train a panel of 10-15 individuals in sensory evaluation techniques for sweeteners.[\[13\]](#)
- Sample Preparation:
 - Prepare a series of sucrose solutions at 1%, 2%, 3.5%, 5%, and 7% (w/v) in distilled water to serve as references.[\[13\]](#)
 - Prepare α,β -trehalose solutions at concentrations expected to have similar sweetness levels to the sucrose references. Based on α,α -trehalose, initial concentrations could be approximately double those of the sucrose solutions.
 - Present samples (30 mL) in coded beakers at room temperature.[\[14\]](#)
- Evaluation:
 - Panelists will taste each sample, swishing it in their mouth for 5-6 seconds before swallowing.[\[14\]](#)
 - Panelists will rate the sweetness intensity of each sample on an unstructured 100 mm graphical scale, anchored from "imperceptible" to "extremely strong".[\[14\]](#)
 - Panelists should rinse their mouths with distilled water between samples.[\[14\]](#)
- Data Analysis:
 - Measure the ratings from the graphical scale.
 - Plot a concentration-response curve for both sucrose and α,β -trehalose.

- From these curves, determine the concentration of α,β -trehalose that provides equivalent sweetness to each sucrose reference solution.[13]

Protocol for Determining Glycemic Index (GI)

This protocol outlines the in vivo method for determining the glycemic index of α,β -trehalose.

Objective: To measure the effect of α,β -trehalose ingestion on blood glucose levels compared to a reference carbohydrate.

Materials:

- α,β -Trehalose
- Glucose (reference food)
- Blood glucose monitoring device (glucometer)
- Lancets
- Test strips

Procedure:

- Subject Recruitment: Recruit at least 10 healthy human subjects.[15]
- Protocol:
 - Subjects should fast for 10-12 hours overnight.
 - A fasting blood glucose level is measured.
 - Subjects consume a test portion of α,β -trehalose containing 50 grams of available carbohydrate, dissolved in water.
 - Blood glucose levels are measured at 15, 30, 45, 60, 90, and 120 minutes after consumption.[16]

- On a separate day, the same procedure is repeated with 50 grams of glucose as the reference food.[\[15\]](#)
- Data Analysis:
 - For each subject, calculate the incremental Area Under the Curve (iAUC) for the blood glucose response for both the test food and the reference food.
 - The GI of α,β -trehalose is calculated for each subject as: (iAUC of α,β -trehalose / iAUC of glucose) x 100.[\[15\]](#)
 - The final GI is the average of the GI values from all subjects.

Protocol for Stability Testing in a Beverage Matrix

This protocol is for assessing the stability of α,β -trehalose in a liquid food system under various storage conditions.

Objective: To evaluate the chemical stability of α,β -trehalose in a model beverage over time.

Materials:

- α,β -Trehalose
- Model beverage system (e.g., citrate buffer at a specific pH)
- High-Performance Liquid Chromatography (HPLC) system
- Incubators/stability chambers set to different temperatures (e.g., 4°C, 25°C, 40°C).[\[17\]](#)[\[18\]](#)

Procedure:

- Sample Preparation:
 - Prepare a solution of α,β -trehalose in the model beverage at a known concentration.
 - Dispense the solution into sealed containers to prevent evaporation.
- Storage:

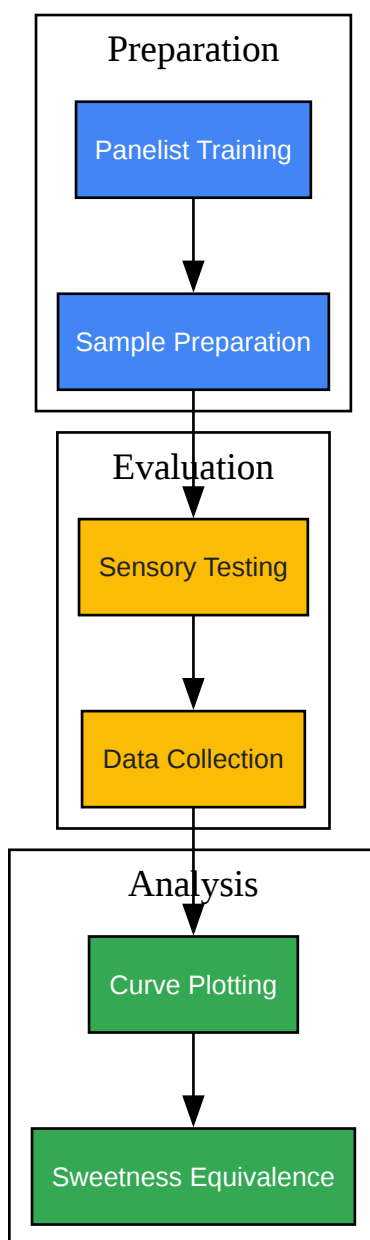
- Store the samples in stability chambers at the different temperature conditions.
- Analysis:
 - At specified time points (e.g., 0, 1, 3, 6 months), remove samples from each storage condition.[19]
 - Quantify the concentration of α,β -trehalose using a validated HPLC method.[20][21]
- Data Evaluation:
 - Plot the concentration of α,β -trehalose as a function of time for each storage condition.
 - Determine the degradation rate and estimate the shelf life under each condition.[19]

Visualizations



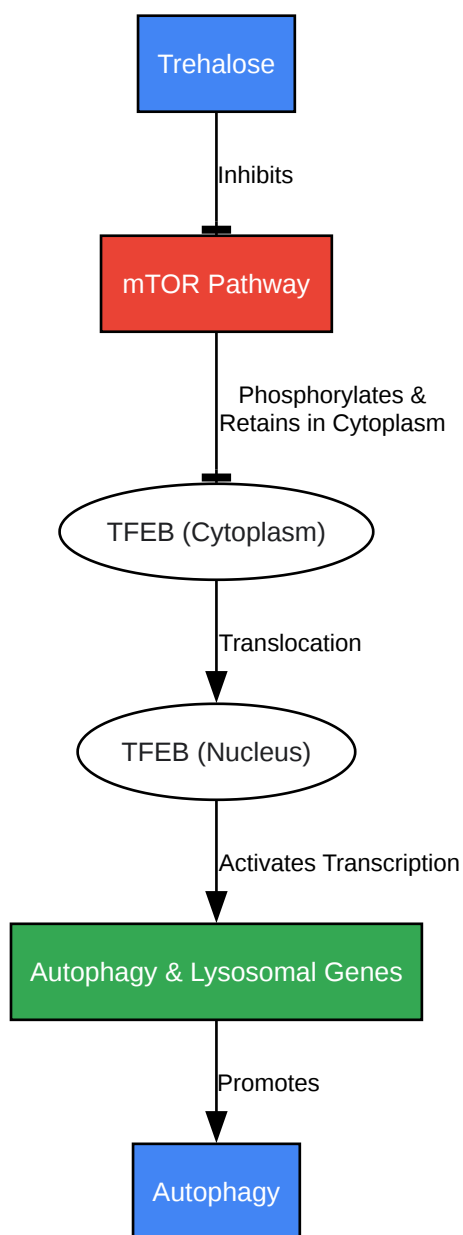
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Caption: Metabolic pathway of dietary trehalose in humans.



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Caption: Experimental workflow for sensory evaluation of sweeteners.



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Caption: Signaling pathway of trehalose-induced autophagy via TFEB activation.

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